4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide

Description

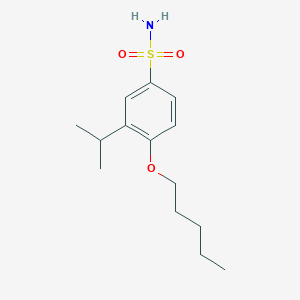

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide (C₁₄H₂₃NO₃S, MW: 297.4 g/mol) is a sulfonamide derivative featuring a pentyloxy (-O-C₅H₁₁) group at the para position and an isopropyl (-CH(CH₃)₂) substituent at the meta position of the benzene ring. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors, particularly in targeting carbonic anhydrases and proteases.

Propriétés

IUPAC Name |

4-pentoxy-3-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-4-5-6-9-18-14-8-7-12(19(15,16)17)10-13(14)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPDFSDHYOOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the alkylation of a benzene derivative with pentyloxy and propan-2-yl groups, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. Industrial production also focuses on minimizing waste and ensuring the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzene derivatives.

Applications De Recherche Scientifique

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, polymers, or other industrial products.

Mécanisme D'action

The mechanism of action of 4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with these targets, influencing their activity or function. The pentyloxy and propan-2-yl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide and related sulfonamide derivatives:

Key Research Findings

Lipophilicity and Solubility

- Safinamide’s fluorobenzyloxy group (logP ~2.5) balances lipophilicity and metabolic stability, whereas the target compound’s pentyloxy chain (predicted logP ~3.8) may favor tissue penetration but increase hepatic clearance risks .

Steric and Electronic Effects

- The isopropyl group in the target compound introduces steric hindrance, which may limit binding to enzymes with narrow active sites. In contrast, the pyrazole ring in provides planar geometry for π-π stacking with aromatic residues in target proteins .

- Stereochemistry in (S-configuration) highlights the role of chiral centers in biological activity, a feature absent in the target compound .

Therapeutic Potential

- While Safinamide is clinically validated for Parkinson’s disease, the target compound’s lack of fluorinated or heterocyclic groups suggests different target selectivity. Its structural simplicity may make it a scaffold for optimizing carbonic anhydrase inhibitors or antimicrobial agents .

Activité Biologique

4-(Pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide is an organic compound characterized by a complex structure that includes a benzene ring with a pentyloxy group, a propan-2-yl group, and a sulfonamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. The presence of the sulfonamide group is significant as it often influences the biological activity of sulfonamide derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 233.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with these targets, which may modulate their activity. The pentyloxy and propan-2-yl groups contribute to the compound's binding affinity and specificity.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that regulate various physiological processes.

Cardiovascular Effects

Recent research indicates that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, a study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. Results showed that some derivatives could decrease perfusion pressure in a dose-dependent manner, suggesting potential therapeutic applications in cardiovascular diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | Not specified |

| Cardiovascular | Decreased perfusion pressure | |

| Enzyme Inhibition | Potential inhibition of enzymes |

Study on Cardiovascular Effects

A notable study investigated the effects of various sulfonamide derivatives on cardiovascular parameters. The study utilized an isolated rat heart model to assess changes in perfusion pressure when exposed to different compounds, including this compound analogs. The results indicated significant reductions in perfusion pressure with certain derivatives, highlighting their potential as therapeutic agents for managing cardiovascular conditions .

Pharmacokinetic Evaluation

Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Computational models have been employed to predict these parameters for this compound, suggesting favorable profiles that warrant further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.